molecular formula C11H12O3 B2879448 Methyl 2-(2-methoxyphenyl)acrylate CAS No. 54493-88-8

Methyl 2-(2-methoxyphenyl)acrylate

Cat. No.: B2879448
CAS No.: 54493-88-8
M. Wt: 192.214
InChI Key: WAERXXDJZGITQU-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid methyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyphenyl)acrylate typically involves the esterification of 2-(2-Methoxy-phenyl)-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-Methoxy-phenyl)-acrylic acid+MethanolAcid Catalyst2-(2-Methoxy-phenyl)-acrylic acid methyl ester+Water\text{2-(2-Methoxy-phenyl)-acrylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-(2-Methoxy-phenyl)-acrylic acid+MethanolAcid Catalyst​2-(2-Methoxy-phenyl)-acrylic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of 2-(2-Methoxy-phenyl)-acrylic acid or 2-(2-Methoxy-phenyl)-acetone.

    Reduction: Formation of 2-(2-Methoxy-phenyl)-propanol.

    Substitution: Formation of various substituted phenylacrylic acid esters.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-phenyl)-acrylic acid
  • 2-(2-Methoxy-phenyl)-propanol
  • 2-(2-Methoxy-phenyl)-acetone

Uniqueness

Methyl 2-(2-methoxyphenyl)acrylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its analogs. Its methoxy group also contributes to its unique electronic and steric characteristics, influencing its behavior in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAERXXDJZGITQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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